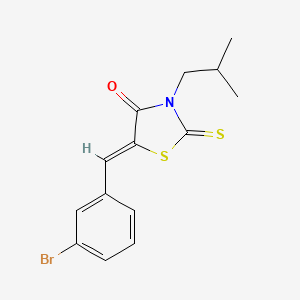![molecular formula C16H18Cl2N2O2 B4843143 2-{2-[(benzylamino)methyl]-4-chlorophenoxy}acetamide hydrochloride](/img/structure/B4843143.png)
2-{2-[(benzylamino)methyl]-4-chlorophenoxy}acetamide hydrochloride
説明
2-{2-[(benzylamino)methyl]-4-chlorophenoxy}acetamide hydrochloride is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound is also known as BAMCA hydrochloride, and it has been used in various studies to investigate its mechanism of action and its potential applications.
作用機序
The mechanism of action of BAMCA hydrochloride is not fully understood, but it is believed to act as an antagonist of the dopamine D4 receptor. This receptor is involved in the regulation of several physiological processes, including mood, cognition, and reward. BAMCA hydrochloride has been shown to bind to the dopamine D4 receptor with high affinity, and it has been found to inhibit the binding of dopamine to this receptor.
Biochemical and Physiological Effects:
BAMCA hydrochloride has been shown to have several biochemical and physiological effects, including the inhibition of dopamine binding to the dopamine D4 receptor. This compound has also been shown to have an effect on food intake and body weight, suggesting a potential role in the regulation of energy balance. In addition, BAMCA hydrochloride has been shown to have an effect on the activity of certain brain regions, including the prefrontal cortex and the nucleus accumbens.
実験室実験の利点と制限
One of the main advantages of BAMCA hydrochloride is its selectivity for the dopamine D4 receptor, which allows for the investigation of the role of this receptor in various physiological processes. However, one of the limitations of this compound is its potential for off-target effects, which can complicate the interpretation of experimental results. In addition, the use of BAMCA hydrochloride in animal studies may be limited by its solubility and stability.
将来の方向性
There are several future directions for the study of BAMCA hydrochloride. One potential direction is the investigation of its effects on other G protein-coupled receptors, which may provide insight into its mechanism of action and potential therapeutic applications. Another direction is the development of more selective compounds that target the dopamine D4 receptor, which may have fewer off-target effects. Finally, the use of BAMCA hydrochloride in human studies may provide insight into its potential as a therapeutic agent for the treatment of various neurological and psychiatric disorders.
Conclusion:
In conclusion, BAMCA hydrochloride is a chemical compound that has been widely used in scientific research. Its synthesis method is efficient and reproducible, and it has been shown to be a potent and selective antagonist of the dopamine D4 receptor. BAMCA hydrochloride has several biochemical and physiological effects, and it has been used to investigate the role of the dopamine D4 receptor in various physiological processes. While there are limitations to its use in lab experiments, there are several future directions for the study of BAMCA hydrochloride, which may provide insight into its potential therapeutic applications.
科学的研究の応用
BAMCA hydrochloride has been used in various scientific research applications, including the study of G protein-coupled receptors, which are involved in a wide range of physiological processes. BAMCA hydrochloride has been shown to be a potent and selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor. This compound has also been used to study the role of the dopamine D4 receptor in the regulation of food intake and body weight.
特性
IUPAC Name |
2-[2-[(benzylamino)methyl]-4-chlorophenoxy]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2.ClH/c17-14-6-7-15(21-11-16(18)20)13(8-14)10-19-9-12-4-2-1-3-5-12;/h1-8,19H,9-11H2,(H2,18,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWWBHKYLLLNQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=C(C=CC(=C2)Cl)OCC(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(Benzylamino)methyl]-4-chlorophenoxy]acetamide;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-chloro-N-[2-(4-morpholinyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4843083.png)

![2-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4843098.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-phenylpropanamide](/img/structure/B4843100.png)



![6-ethoxy-4-({4-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1-piperazinyl}methyl)-2H-chromen-2-one](/img/structure/B4843134.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-8-quinolinesulfonamide](/img/structure/B4843136.png)

![8-ethoxy-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4843142.png)
![1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}indoline](/img/structure/B4843144.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-methylacetamide](/img/structure/B4843146.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide](/img/structure/B4843154.png)